molecular formula C4H4N4O B13592531 3-(Azidomethyl)-1,2-oxazole

3-(Azidomethyl)-1,2-oxazole

Cat. No.: B13592531
M. Wt: 124.10 g/mol
InChI Key: RQSGVVKIKCGVTK-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-1,2-oxazole is an organic compound characterized by the presence of an azidomethyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an appropriate oxazole derivative is treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for 3-(Azidomethyl)-1,2-oxazole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Continuous flow chemistry techniques may also be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Azidomethyl)-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).

    Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Cycloaddition: Copper(I) catalysts, alkyne substrates.

Major Products:

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-1,2-oxazole primarily involves its reactivity due to the azido group. The azido group is highly nucleophilic and can participate in various chemical reactions, leading to the formation of new bonds and functional groups. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the specific modification and tracking of biomolecules without interfering with native biological processes .

Comparison with Similar Compounds

  • 3-(Azidomethyl)-1,2,3-triazole
  • 3-(Azidomethyl)-1,2,4-oxadiazole
  • 3-(Azidomethyl)-1,2,5-oxadiazole

Comparison: 3-(Azidomethyl)-1,2-oxazole is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to other azidomethyl-substituted heterocycles. This uniqueness makes it particularly useful in specific synthetic and biological applications where the oxazole ring’s properties are advantageous .

Properties

IUPAC Name

3-(azidomethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O/c5-8-6-3-4-1-2-9-7-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSGVVKIKCGVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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